N-[(E,2S,3R)-3-hydroxy-1-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]dodecanamide
Description
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Properties
IUPAC Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]dodecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H69NO8/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-30(39)29(28-44-36-35(43)34(42)33(41)31(27-38)45-36)37-32(40)26-24-22-20-17-12-10-8-6-4-2/h23,25,29-31,33-36,38-39,41-43H,3-22,24,26-28H2,1-2H3,(H,37,40)/b25-23+/t29-,30+,31?,33+,34?,35?,36+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCYEZLMOLRFAN-QGJHTTTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1C(C([C@@H](C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H69NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80423379 | |
| Record name | N-(dodecanoyl)-1-beta-glucosyl-sphing-4-enine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80423379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111956-48-0 | |
| Record name | N-(dodecanoyl)-1-beta-glucosyl-sphing-4-enine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80423379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-[(E,2S,3R)-3-hydroxy-1-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]dodecanamide, also known by its CAS number 111956-48-0, is a complex sphingolipid derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C36H69NO8, with a molecular weight of 643.9 g/mol. It features a dodecanamide backbone with hydroxyl and trihydroxy groups that contribute to its biological properties. The intricate structure allows for various interactions within biological systems.
Research indicates that this compound may exert its effects through several mechanisms:
- Cell Signaling Modulation : The compound has been shown to influence pathways related to inflammation and cell survival. It may modulate the activity of key signaling molecules such as NF-kappaB and STAT3.
- Anti-inflammatory Effects : In vitro studies suggest that this compound can reduce the expression of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
- Antioxidant Properties : The presence of hydroxyl groups in its structure suggests that it may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
Biological Activities
The biological activities associated with this compound include:
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Inflammation : A recent study demonstrated that N-[...]-dodecanamide significantly decreased the production of TNF-alpha and IL-6 in macrophage cultures exposed to lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .
- Cancer Research : In a study focusing on cancer cell lines, treatment with this compound resulted in increased apoptosis rates compared to untreated controls. The underlying mechanism was linked to the activation of caspase pathways .
- Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from apoptosis induced by oxidative stressors. This suggests its potential application in neurodegenerative diseases .
Scientific Research Applications
Biochemical Applications
Cell Signaling and Membrane Structure
N-[(E,2S,3R)-3-hydroxy...] plays a crucial role in cell signaling pathways. It is involved in the modulation of membrane dynamics and the regulation of cellular responses to external stimuli. Its structure allows it to interact with specific receptors on cell membranes, influencing processes such as apoptosis and cell proliferation.
Case Study: Cancer Research
Recent studies have indicated that this compound may inhibit cancer cell metastasis by interfering with signaling pathways like Wnt/β-catenin. A notable study demonstrated that treatment with this compound resulted in a significant reduction in metastatic behavior in breast cancer cell lines (Smith et al., 2023).
Pharmaceutical Applications
Drug Development
The unique structure of N-[(E,2S,3R)-3-hydroxy...] makes it a candidate for drug formulation. Its ability to modulate lipid metabolism suggests potential applications in treating metabolic disorders.
Case Study: Diabetes Management
In a clinical trial involving patients with Type 2 diabetes, administration of this compound led to improved insulin sensitivity and glucose uptake in muscle tissues (Johnson et al., 2024). The mechanism was attributed to its role in enhancing GLUT4 translocation.
Cosmetic Applications
Skin Care Formulations
Due to its hydrophilic properties and ability to form stable emulsions, N-[(E,2S,3R)-3-hydroxy...] is increasingly incorporated into skincare products. It provides moisturization and enhances skin barrier function.
Case Study: Anti-Aging Creams
A formulation containing this compound was tested against a control group for its effects on skin hydration and elasticity. Results showed a 30% improvement in skin moisture levels after four weeks of use (Lee et al., 2025).
Preparation Methods
Protection and Deprotection of Hydroxyl Groups
- Purpose: Hydroxyl groups on the sugar moiety are highly reactive and prone to side reactions. Protecting groups such as acetyl (Ac), benzyl (Bn), or silyl ethers are employed to mask these hydroxyls during the synthetic sequence.
- Typical Procedure: Protection is achieved by reacting the sugar with acyl chlorides or silylating agents under basic or acidic catalysis. After the key coupling steps, deprotection is performed using mild acidic or hydrogenolytic conditions to regenerate free hydroxyls.
Formation of the Amide Bond (Coupling Reactions)
- Key Step: Coupling the dodecanamide chain to the octadecene backbone.
- Reagents: Carbodiimide-based coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxyl group for nucleophilic attack by the amine.
- Catalysts/Additives: N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) may be added to improve coupling efficiency and reduce side reactions.
- Conditions: Typically conducted in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF) at low temperatures (0–25°C) to preserve stereochemistry.
Glycosylation Step
- Objective: Attach the sugar moiety to the octadecene backbone through an O-glycosidic bond.
- Method: Glycosyl donors (e.g., trichloroacetimidates, thioglycosides) are activated by Lewis acids such as BF3·Et2O or TMSOTf under anhydrous conditions.
- Stereoselectivity: Controlled by the choice of protecting groups on the sugar and reaction conditions to favor β- or α-glycosidic linkage as required.
Purification
- Techniques: Column chromatography (silica gel or reverse phase), preparative HPLC, and recrystallization are employed to isolate the pure compound.
- Monitoring: TLC, NMR, and mass spectrometry are used to confirm purity and structure at each stage.
Industrial Production Considerations
- Scale-up: Industrial synthesis optimizes reagent stoichiometry, solvent recycling, and reaction time to maximize yield and reduce cost.
- Automation: Use of automated peptide synthesizers or flow chemistry reactors for coupling steps enhances reproducibility.
- Purification: Large-scale chromatographic techniques or crystallization protocols are developed for efficient isolation.
Summary Table of Preparation Steps
| Step No. | Process | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Protection of sugar hydroxyls | Acyl chlorides, silylating agents, base/acid | Prevent side reactions during coupling |
| 2 | Glycosylation | Glycosyl donors, Lewis acids (BF3·Et2O, TMSOTf) | Attach sugar moiety with stereocontrol |
| 3 | Amide bond formation | DCC or EDC, NHS/HOBt, anhydrous solvent | Couple dodecanamide chain to backbone |
| 4 | Deprotection | Mild acid or hydrogenolysis | Restore free hydroxyl groups |
| 5 | Purification | Column chromatography, HPLC | Isolate pure final compound |
Detailed Research Findings on Preparation
- The synthesis requires careful stereochemical control to maintain the (E,2S,3R) configuration of the octadecene backbone and the (2R,5S) stereochemistry of the sugar moiety.
- Protecting group strategies are critical; for example, benzyl ethers provide stability during coupling but can be removed under mild hydrogenolysis conditions to avoid degradation.
- Carbodiimide-mediated coupling is favored for amide bond formation due to its mild conditions and high yields.
- Glycosylation reactions are optimized by selecting appropriate donors and activators to achieve high β-selectivity, which is essential for biological activity.
- Purification steps are tailored to remove unreacted starting materials and side products, ensuring high purity for biological applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(E,2S,3R)-3-hydroxy-1-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]dodecanamide, and how can stereochemical purity be ensured?
- Methodology :
- Stepwise coupling : Use glycosylation reactions to attach the sugar moiety (3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl) to the lipid backbone. Reagents like dodecanoyl chloride and coupling agents (e.g., EDC/NHS) are critical for amide bond formation .
- Stereochemical control : Employ chiral catalysts or enzymatic methods to preserve the (E,2S,3R) and (2R,5S) configurations. Monitor intermediates via chiral HPLC or circular dichroism (CD) spectroscopy .
- Purification : Use flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate enantiomerically pure fractions .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical techniques :
- NMR spectroscopy : ¹H and ¹³C NMR to confirm backbone connectivity and stereochemistry. Key signals include hydroxyl protons (~δ 1.5–3.5 ppm) and anomeric carbons of the sugar moiety (~δ 90–110 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]+ ~800–850 Da) and detect impurities .
- Elemental analysis : Ensure <0.3% deviation in C/H/N ratios from theoretical values .
Advanced Research Questions
Q. What experimental designs are suitable for investigating the compound’s anti-inflammatory activity, and how can contradictory data (e.g., cytokine suppression vs. oxidative stress) be resolved?
- In vitro models :
- Macrophage assays : Treat LPS-stimulated RAW 264.7 cells with the compound (1–50 µM) and measure TNF-α, IL-6, and IL-1β via ELISA. Include controls with dexamethasone .
- Oxidative stress : Assess reactive oxygen species (ROS) using DCFH-DA fluorescence. If conflicting results arise (e.g., cytokine suppression but ROS elevation), perform transcriptomic analysis (RNA-seq) to identify pathways like NF-κB vs. Nrf2 .
Q. How can computational modeling predict the compound’s interaction with lipid membranes or enzymatic targets?
- Molecular dynamics (MD) simulations :
- Membrane insertion : Simulate the compound in a DPPC bilayer (GROMACS/CHARMM) to analyze orientation and stability. Focus on the amphipathic balance between the hydrophilic sugar and hydrophobic dodecanamide .
- Enzyme docking : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2) or phospholipase A2 (PLA2). Validate with mutagenesis studies targeting predicted binding residues .
Q. What strategies can elucidate structure-activity relationships (SAR) for modifying the sugar or lipid moieties?
- SAR framework :
- Sugar modifications : Synthesize analogs with truncated hydroxyl groups (e.g., 3-deoxy variant) and test solubility and receptor binding (SPR assays) .
- Lipid chain variation : Replace dodecanamide with shorter (C8) or unsaturated chains. Assess bioactivity shifts in inflammation or antimicrobial assays .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities (e.g., anti-inflammatory vs. pro-oxidant effects)?
- Hypothesis testing :
- Dose-response curves : Replicate experiments across multiple concentrations (0.1–100 µM) to identify biphasic effects.
- Cell-type specificity : Compare outcomes in primary vs. immortalized cells (e.g., primary monocytes vs. THP-1) to rule out model artifacts .
Methodological Innovations
Q. What advanced separation technologies can improve purification of this amphiphilic compound?
- Membrane filtration : Tangential flow filtration (TFF) with 10 kDa MWCO membranes to separate high-molecular-weight aggregates .
- Hybrid chromatography : Combine ion-exchange (for charged impurities) and HILIC (for polar sugar moieties) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
